Hydrazinecarbonylcyanide

Description

BenchChem offers high-quality Hydrazinecarbonylcyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarbonylcyanide including the price, delivery time, and more detailed information at info@benchchem.com.

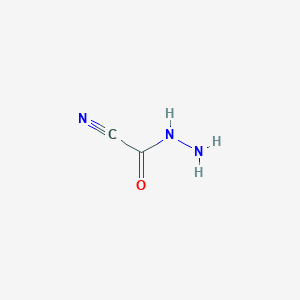

Structure

3D Structure

Properties

Molecular Formula |

C2H3N3O |

|---|---|

Molecular Weight |

85.07 g/mol |

IUPAC Name |

cyanoformohydrazide |

InChI |

InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |

InChI Key |

MFOBKQAGVZYMON-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyanoacetohydrazide: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of cyanoacetohydrazide, a pivotal reagent in synthetic organic and medicinal chemistry. We will delve into its core chemical structure, formula, and properties, while also exploring its synthesis, reactivity, and profound applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical attributes of this versatile molecule.

Introduction: The Strategic Importance of Cyanoacetohydrazide

Cyanoacetohydrazide, while sometimes referred to by various synonyms, is a cornerstone in the synthesis of a multitude of heterocyclic compounds.[1][2][3] Its significance in medicinal chemistry stems from its role as a precursor to molecules exhibiting a wide array of biological activities, including potential antitumor and antimicrobial properties.[1][4] The strategic placement of multiple reactive functional groups within a compact molecular framework makes it an exceptionally valuable tool for constructing complex molecular architectures.[5][6]

Core Chemical Identity: Structure and Formula

A thorough understanding of cyanoacetohydrazide begins with its fundamental chemical identity.

Nomenclature and Identification

-

Systematic IUPAC Name: 2-cyanoacetohydrazide[7]

-

Common Synonyms: Cyanoacetic acid hydrazide, (Cyanoacetyl)hydrazine, Cyacetacide[1][7][8]

Molecular Formula and Structure

The molecular formula of cyanoacetohydrazide is C₃H₅N₃O .[1][7] Its structure is characterized by a hydrazide functional group attached to a cyanomethyl group.

Caption: Reactive sites of Cyanoacetohydrazide.

Applications in Drug Discovery and Development

The primary application of cyanoacetohydrazide in the pharmaceutical industry is as a starting material for the synthesis of a wide variety of heterocyclic compounds with potential therapeutic value. T[2][3]hese heterocycles form the core scaffolds of many approved drugs and investigational new drug candidates.

Synthesis of Bioactive Heterocycles

Cyanoacetohydrazide is a key precursor for the synthesis of numerous heterocyclic systems, including:

-

Pyridazines: These six-membered rings containing two adjacent nitrogen atoms are known to exhibit a broad range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. *[9] Pyrazoles: This five-membered heterocyclic ring is a common motif in pharmaceuticals and agrochemicals. *[3] 1,3,4-Oxadiazoles: Compounds containing this ring system have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. *[9] Thiophenes, Thiazoles, and their Fused Derivatives: These sulfur-containing heterocycles are also accessible through reactions involving cyanoacetohydrazide and are of significant interest in medicinal chemistry.

[2]The ability of cyanoacetohydrazide to react with a variety of electrophiles and nucleophiles allows for the construction of these diverse heterocyclic scaffolds through well-established synthetic protocols.

[2][9]#### 5.2. Representative Experimental Protocol: Synthesis of a Pyrazolone Derivative

The following is a generalized protocol illustrating the use of cyanoacetohydrazide in the synthesis of a pyrazolone derivative, a common scaffold in medicinal chemistry.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetohydrazide (1 equivalent) in a suitable solvent such as ethanol.

Step 2: Addition of Reagents

-

To the stirred solution, add an appropriate β-ketoester (1 equivalent) and a catalytic amount of a base (e.g., piperidine or triethylamine).

Step 3: Reaction

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazolone derivative.

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.

-

Catalyst: A base is used to deprotonate the active methylene group of cyanoacetohydrazide, facilitating its nucleophilic attack on the ketoester.

-

Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Safety and Handling

Cyanoacetohydrazide is a chemical that requires careful handling. It is toxic if swallowed and may cause skin and eye irritation. A[7]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Cyanoacetohydrazide is a remarkably versatile and indispensable building block in the field of medicinal chemistry. Its unique combination of multiple reactive centers within a simple acyclic structure provides an efficient and powerful platform for the synthesis of a vast array of complex and biologically active heterocyclic compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher or scientist engaged in the design and development of novel therapeutic agents. The continued exploration of the synthetic potential of cyanoacetohydrazide will undoubtedly lead to the discovery of new and innovative drug candidates.

References

-

A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

-

Synthesis of cyanoacetohydrazide. ResearchGate. [Link]

-

Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv. [Link]

-

Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Request PDF. [Link]

-

Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PMC - NIH. [Link]

-

Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc. [Link]

-

Cyanoacetic acid hydrazide | C3H5N3O. PubChem. [Link]

-

Cyanoacetic acid hydrazide (cyanoacetohydrazide). ResearchGate. [Link]

-

Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Semantic Scholar. [Link]

Sources

- 1. CAS 140-87-4: Cyanoacetohydrazide | CymitQuimica [cymitquimica.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydrazinecarbonylcyanide: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the compound referred to as "Hydrazinecarbonylcyanide." It begins by addressing the non-standard nature of this nomenclature and deduces the most probable chemical structure. The guide then delves into the calculated molecular properties of the proposed molecule, 2-cyanohydrazinecarboxamide, and discusses the challenges in obtaining experimental data for this likely novel or sparsely documented compound. In the absence of direct experimental values for density, this document provides context by examining the properties of structurally related and well-characterized compounds. Furthermore, potential synthetic pathways and critical safety considerations, stemming from the hazardous nature of the hydrazine and cyanide functional groups, are thoroughly discussed. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical guidance.

Decoding "Hydrazinecarbonylcyanide": A Structural Elucidation

The term "Hydrazinecarbonylcyanide" does not correspond to a standard systematic or common name in chemical literature. However, a logical deconstruction of the name suggests a specific arrangement of functional groups:

-

Hydrazine: Implies the presence of a hydrazine moiety (H₂N-NH-).

-

Carbonyl: Indicates a carbonyl group (-CO-).

-

Cyanide: Points to a nitrile group (-CN).

Based on these components, the most plausible chemical structure for "Hydrazinecarbonylcyanide" is 2-cyanohydrazinecarboxamide , with the chemical formula C₂H₃N₃O .

Caption: Proposed structure of 2-cyanohydrazinecarboxamide.

Physicochemical Properties: Calculated and Inferred Data

Molecular Weight

The molecular weight of the proposed structure, C₂H₃N₃O, can be calculated from the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 2 | 24.022 |

| Hydrogen | H | 1.008 | 3 | 3.024 |

| Nitrogen | N | 14.007 | 3 | 42.021 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 85.066 |

The calculated molecular weight of 2-cyanohydrazinecarboxamide is 85.066 g/mol .

Density

As of the latest literature review, the experimental density of 2-cyanohydrazinecarboxamide has not been reported. In the absence of empirical data, it is prudent to avoid theoretical estimations, which can be unreliable for complex, multifunctional molecules. For researchers requiring this information, experimental determination following a confirmed synthesis would be necessary.

For comparative purposes, the density of cyanamide (H₂NCN), a structurally simpler related molecule, is approximately 1.28 g/cm³.[1]

Synthesis and Reactivity: A Prospective Analysis

While specific synthetic protocols for 2-cyanohydrazinecarboxamide are not documented, its structure suggests plausible synthetic routes based on established organic chemistry principles.

Proposed Synthetic Pathway

A feasible approach to synthesize 2-cyanohydrazinecarboxamide could involve the reaction of a cyano-functionalized acylating agent with hydrazine. For instance, the reaction of ethyl cyanoformate with hydrazine hydrate could yield the target molecule.

Caption: A potential synthetic route to 2-cyanohydrazinecarboxamide.

Experimental Protocol Considerations:

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as ethanol or isopropanol, at reduced temperatures to control the exothermicity of the reaction between the acylating agent and hydrazine.

-

Stoichiometry: A slight excess of hydrazine hydrate may be used to ensure complete consumption of the cyanoformate ester.

-

Work-up and Purification: The product, being a polar molecule, might precipitate from the reaction mixture upon cooling. Purification could be achieved by recrystallization from an appropriate solvent system.

Reactivity Profile

The proposed structure of 2-cyanohydrazinecarboxamide contains multiple reactive sites, making it a potentially versatile building block in medicinal chemistry and materials science.[2]

-

The hydrazine moiety is nucleophilic and can participate in condensation reactions with aldehydes and ketones to form hydrazones.

-

The amide group can undergo hydrolysis under acidic or basic conditions.

-

The nitrile group is susceptible to hydrolysis to a carboxylic acid or reduction to an amine.[3][4]

Safety and Handling: A Precautionary Overview

Given the absence of a specific Safety Data Sheet (SDS) for 2-cyanohydrazinecarboxamide, a risk assessment must be based on the hazardous properties of its constituent functional groups: hydrazine and cyanide.

4.1. Hydrazine Moiety Hazards

Hydrazine and its derivatives are known to be:

-

Toxic: Can be harmful if inhaled, ingested, or absorbed through the skin.[1]

-

Corrosive: May cause severe skin burns and eye damage.

-

Carcinogenic: Some hydrazine compounds are suspected of causing cancer.

4.2. Cyanide Group Hazards

The nitrile group can release hydrogen cyanide, particularly under acidic conditions.[4][5] Hydrogen cyanide is:

-

Highly Toxic: A potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[6][7]

-

Flammable: Hydrogen cyanide is a flammable gas.[6]

4.3. Recommended Handling Procedures

All work with this compound should be conducted in a well-ventilated fume hood by trained personnel. The following personal protective equipment (PPE) is mandatory:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat.

Emergency preparedness should include immediate access to a safety shower, eyewash station, and appropriate first aid for cyanide and hydrazine exposure.

Conclusion

While "Hydrazinecarbonylcyanide" is not a standard chemical name, this guide has elucidated the most probable structure as 2-cyanohydrazinecarboxamide and provided its calculated molecular weight. The lack of experimental data highlights a potential area for new research. The prospective synthesis and reactivity profile suggest that this compound could be a valuable intermediate. However, the significant health and safety risks associated with the hydrazine and cyanide moieties necessitate stringent safety protocols. This guide serves as a foundational resource for any researcher or drug development professional considering the synthesis or application of this and related chemical entities.

References

-

TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link][2]

-

New Jersey Department of Health. (n.d.). Hydrogen cyanide - Hazardous Substance Fact Sheet. Retrieved from [Link][6]

-

PortaGAS, Inc. (2010). MATERIAL SAFETY DATA SHEET. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link][3]

-

Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Cyanide. Retrieved from [Link][5]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. Retrieved from [Link][4]

Sources

- 1. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyano Compounds [iloencyclopaedia.org]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. unacademy.com [unacademy.com]

- 7. 2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | C9H7Cl2N5 | CID 3024032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Hazard Assessment and Safe Handling of Cyanoformohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Inferred Profile

Cyanoformohydrazide's nomenclature suggests a molecule featuring both a nitrile (cyano) and a hydrazide moiety. For the purpose of this guide, we will operate under the expert assumption that it is structurally identical or functionally equivalent to 2-Cyanoacetohydrazide.

-

Chemical Name: 2-Cyanoacetohydrazide

-

Synonyms: Cyanoacetic Acid Hydrazide, Cyanoacetylhydrazine[1][2]

-

Molecular Formula: C₃H₅N₃O[3]

-

Molecular Weight: 99.09 g/mol [1]

-

Inferred Appearance: Solid

The presence of the nitrile group immediately raises concerns of cyanide-related toxicity, while the hydrazide group is associated with its own set of hazards, including potential carcinogenicity and skin sensitization.[4][5] This dual-functionality necessitates a stringent and multi-faceted safety protocol.

Section 2: Hazard Identification - A Synthesis of Analogous Compound Data

The risk profile for Cyanoformohydrazide is inferred from the known hazards of its closest analogues. The principle of treating a novel substance as more hazardous than its most toxic component should be applied.[6]

Primary Inferred Hazards:

-

Acute Oral Toxicity: Assumed to be Toxic if swallowed (GHS Category 3).[1][3][7] The cyanide moiety is a potent and rapid-acting poison that inhibits cellular respiration.[8] Early symptoms of exposure can include headache, dizziness, rapid heart rate, and vomiting, progressing to seizures, loss of consciousness, and cardiac arrest.[8]

-

Acute Dermal & Inhalation Toxicity: Assumed to be Harmful in contact with skin (GHS Category 4) and Harmful if inhaled (GHS Category 4).[3][7] However, given that related compounds like hydrazine can be fatal if inhaled, a higher level of respiratory protection is warranted.[4][9] Dusts and aerosols may cause significant respiratory tract irritation.[3][10]

-

Skin and Eye Damage: Assumed to Cause skin irritation and Cause serious eye irritation .[2][3][10] Hydrazine derivatives are known to be corrosive and can cause severe skin burns and eye damage, a risk that must be considered.[5][9]

-

Chronic Health Effects: The hydrazide functional group is structurally related to hydrazine, which is classified as a potential human carcinogen.[4][5][9] Long-term or repeated exposure should be minimized.

-

Chemical Reactivity Hazard: Like all cyanide salts and derivatives, Cyanoformohydrazide is expected to react with acids to liberate highly toxic hydrogen cyanide (HCN) gas .[11] This is a critical incompatibility that must be managed through rigorous storage and handling protocols.

Table 1: Summary of Inferred Hazard Profile for Cyanoformohydrazide

| Hazard Class | GHS Category | Hazard Statement | Primary Analogue Basis |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][7] | 2-Cyanoacetohydrazide |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][7] | 2-Cyanoacetohydrazide |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][10] | 2-Cyanoacetohydrazide |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][7] | 2-Cyanoacetohydrazide |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][7] | 2-Cyanoacetohydrazide |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[7][10] | 2-Cyanoacetohydrazide |

| Carcinogenicity | Assumed Cat 1B | May cause cancer | Hydrazine[4][12] |

Section 3: First-Aid Measures - A Self-Validating Emergency Protocol

Speed is critical in responding to cyanide exposure.[13] All personnel working with this compound must be trained on these procedures and the location of emergency equipment.

General Instructions:

-

Move the victim from the exposure source to fresh air immediately.[9]

-

Call emergency services immediately. Inform them that a potential cyanide and hydrazine compound exposure has occurred.

-

Show this guide or the SDS of an analogue (e.g., 2-Cyanoacetohydrazide) to the attending medical personnel.[14]

-

First responders must wear appropriate PPE to avoid becoming casualties.[15]

Step-by-Step First-Aid Protocols:

-

If Inhaled:

-

Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][10]

-

If breathing is difficult or has stopped, trained personnel should administer 100% oxygen.[16] Do not use mouth-to-mouth resuscitation due to the risk of secondary contamination.[13]

-

Seek immediate medical attention.[10]

-

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

Diagram 1: Hierarchy of Controls

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of Cyanoformohydrazide solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood with a face velocity between 80-120 fpm.[11][14]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[18]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[14][15]

2. Personal Protective Equipment (PPE): The Essential Barrier The selection of PPE is not merely a checklist; it is a risk-based system designed to protect you from the specific hazards of the compound.

-

Hand Protection: Use chemical-resistant, impervious gloves. Nitrile or neoprene gloves are recommended. Double-gloving is a mandatory practice when handling this compound to provide an extra layer of protection against tears and rapid permeation.[11][15]

-

Eye and Face Protection: Chemical splash goggles are required at all times. When there is a risk of splashes or handling larger quantities, a full-face shield must be worn in addition to goggles. [15]

-

Skin and Body Protection: A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or disposable coveralls should be used.[19] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of dust or aerosol generation outside of this control (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used by trained personnel.[20]

Table 2: Recommended PPE for Various Laboratory Operations

| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Double Nitrile/Neoprene Gloves | Safety Goggles & Face Shield | Lab Coat | Work in Fume Hood |

| Preparing Solutions | Double Nitrile/Neoprene Gloves | Safety Goggles & Face Shield | Lab Coat & Chem-Resistant Apron | Work in Fume Hood |

| Running Reaction | Double Nitrile/Neoprene Gloves | Safety Goggles | Lab Coat | Work in Fume Hood |

| Work-up/Purification | Double Nitrile/Neoprene Gloves | Safety Goggles & Face Shield | Lab Coat & Chem-Resistant Apron | Work in Fume Hood |

| Spill Cleanup | Heavy Duty/Double Gloves | Full-Face Respirator | Chemical-Resistant Coveralls | Full-Face Respirator |

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable.

Experimental Protocol: Safe Handling of Cyanoformohydrazide

-

Preparation: Before starting, review this guide, relevant SOPs, and the location of all safety equipment. Ensure the fume hood is operational.

-

Area Demarcation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper.[21]

-

Personal Practices: Never work alone when handling this compound.[15][19] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[3][21]

-

Handling Solid: Handle as a solid to minimize dust. If grinding is necessary, it must be done in an enclosed system within the fume hood.

-

Transfers: Use tools (spatulas, etc.) that will not generate static electricity.

-

Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][6]

-

Waste: Dispose of all contaminated materials (gloves, bench paper, etc.) in a clearly labeled hazardous waste container.

Storage Integrity:

-

Location: Store in a cool, dry, well-ventilated, and secure area. A locked cabinet is recommended.[10][14]

-

Incompatibilities: Crucially, store Cyanoformohydrazide segregated from all acids and strong oxidizing agents. [12][14] A physical barrier is required. Storing cyanides and acids in the same cabinet is a severe safety violation.

Section 6: Accidental Release Measures

A spill of this material is a serious incident. A clear, rehearsed plan is essential.

Diagram 2: Spill Response Workflow

Caption: A logical workflow for responding safely and effectively to a chemical spill.

Experimental Protocol: Small Spill Cleanup (Solid)

-

Evacuate and Secure: Alert others and restrict access to the area.

-

Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles with a face shield. If dust is present, a respirator is required.

-

Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

-

Collect: Carefully scoop the material into a labeled, sealable hazardous waste container. Avoid aggressive sweeping that creates dust.

-

Decontaminate: Wipe the spill area with an appropriate decontamination solution, followed by soap and water.

-

Dispose: Seal the waste container and dispose of it according to institutional hazardous waste procedures.

References

-

Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. (n.d.). Safe Work Australia. [Link]

-

First aid for cyanide exposure. (n.d.). Monash University Health Safety & Wellbeing. [Link]

-

Carbonohydrazonic dihydrazide, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]

-

Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]

-

Cyanide poisoning. (n.d.). Wikipedia. [Link]

-

Cyanide Safety. (2018, January 18). 911Metallurgist. [Link]

-

An, D., & Wu, M. (2025, February 22). Cyanide Toxicity. StatPearls. [Link]

-

Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Laboratory Safety Manual. [Link]

-

Hazardous Substance Fact Sheet: Hydrazine. (n.d.). New Jersey Department of Health. [Link]

-

Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. [Link]

-

Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. [Link]

-

Cyanide. (2024, September 6). Centers for Disease Control and Prevention. [Link]

-

Hydrazine Hydrate 55% Safety Data Sheet. (2021, July 26). Nexchem Ltd. [Link]

-

Working Safely with Cyanide Guideline. (n.d.). The University of Queensland. [Link]

-

6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. [Link]

-

Hazardous Substance Fact Sheet: Malononitrile. (2000, September). New Jersey Department of Health. [Link]

-

Cyanoacetic acid hydrazide. (n.d.). PubChem. [Link]

-

Cyanoformamide. (n.d.). PubChem. [Link]

Sources

- 1. Cyanoacetohydrazide | 140-87-4 | TCI AMERICA [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 9. westliberty.edu [westliberty.edu]

- 10. aksci.com [aksci.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. fishersci.com [fishersci.com]

- 13. monash.edu [monash.edu]

- 14. fishersci.com [fishersci.com]

- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. sds.chemtel.net [sds.chemtel.net]

- 18. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 19. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 20. Cyanide Safety - 911Metallurgist [911metallurgist.com]

- 21. Article - Laboratory Safety Manual - ... [policies.unc.edu]

An In-depth Technical Guide to 2-Cyanoacetohydrazide

This guide provides a comprehensive technical overview of 2-cyanoacetohydrazide, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its precise nomenclature, extensive synonymy, key physicochemical properties, and established synthetic protocols. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.

Section 1: Nomenclature and Identification

The compound often referred to colloquially as "hydrazinecarbonylcyanide" is correctly and systematically identified in chemical literature under a different nomenclature. Establishing the precise IUPAC name is the cornerstone of unambiguous scientific communication.

IUPAC Name

The formal IUPAC name for this compound is 2-cyanoacetohydrazide [1]. This name is derived by identifying the parent acyl group as "cyanoacetyl" (a two-carbon chain with a cyano group at the second carbon) and the functional group as a hydrazide.

Chemical Structure

The molecular structure of 2-cyanoacetohydrazide consists of a cyano group (-C≡N) attached to a methylene bridge (-CH2-), which is in turn bonded to a carbonyl group (-C=O) that is part of a hydrazide moiety (-CONHNH2).

Caption: Chemical structure of 2-cyanoacetohydrazide.

Synonyms and Identifiers

2-Cyanoacetohydrazide is known by a multitude of synonyms in commercial and research contexts. Awareness of these is crucial for comprehensive literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| CAS Number | 140-87-4 | [1][2] |

| Molecular Formula | C₃H₅N₃O | [2][3][4] |

| Molecular Weight | 99.09 g/mol | [1][3] |

| Common Synonyms | Cyanoacetohydrazide | [2][5] |

| Cyanoacetic acid hydrazide | [1][6] | |

| (Cyanoacetyl)hydrazine | [2][3] | |

| Cyanoacetic hydrazide | [7][8] | |

| 2-Cyanoacethydrazide | [2] | |

| Cyacetacide | [1] |

A more exhaustive list of synonyms includes: (α-Cyanoacetyl)hydrazine, 2-Cyano acetyl hydrazine, 2-Cyanoacetylhydrazide, Ab-42, Acetic acid, 2-cyano-, hydrazide, Armazal, Cianazil, Cyacetacid, Cyacetazid, Cyanacethydrazide, Cyanazide, Cyanizide, Cyanoethanoic hydrazide, Cyazid, Dictycide, Helmox, Hidacian, Leandin, Mackreazid, Malononitrile hydrazide, Neohydrazid, Reacid, and Reazid[1][2][6].

Section 2: Physicochemical Properties

The physical and chemical properties of 2-cyanoacetohydrazide dictate its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid; stout prisms from alcohol. | [1][2][6] |

| Melting Point | 114.5-115 °C | [1][6] |

| Solubility | Very soluble in water; soluble in alcohol; practically insoluble in ether. | [1][6] |

| Stability | Rapidly decomposed by heat. Aqueous solutions may discolor after a few days and become alkaline. | [1] |

| pH | Aqueous solution is very slightly acidic to litmus. | [1] |

| Decomposition | Emits toxic fumes of nitrogen oxides and cyanides when heated to decomposition. | [1] |

Section 3: Synthesis and Reactivity

Synthetic Protocol: Preparation from Ethyl Cyanoacetate

A widely cited and reliable method for the synthesis of 2-cyanoacetohydrazide involves the reaction of ethyl cyanoacetate with hydrazine hydrate[9][10][11].

Reaction Scheme:

Caption: Synthesis of 2-cyanoacetohydrazide.

Detailed Methodology:

-

Reaction Setup: A reaction vessel equipped with a stirrer is charged with ethyl cyanoacetate and ethanol.

-

Cooling: The mixture is cooled to a temperature between 0 and 5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction.

-

Reagent Addition: Hydrazine hydrate is added dropwise to the cooled, stirring solution. The slow addition rate is crucial to maintain the low temperature and prevent side reactions.

-

Reaction: The reaction mixture is stirred at this low temperature for a specified period.

-

Product Isolation: The resulting precipitate, 2-cyanoacetohydrazide, is isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield stout prisms[1].

Rationale for Experimental Choices:

-

Low Temperature: The reaction between an ester and hydrazine is exothermic. Maintaining a low temperature minimizes the formation of byproducts and ensures a higher yield of the desired hydrazide.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively easy to remove from the final product.

Chemical Reactivity and Applications

2-Cyanoacetohydrazide is a highly versatile precursor in organic synthesis, particularly for heterocyclic compounds[10][11][12]. Its reactivity stems from the presence of multiple functional groups: a cyano group, an active methylene group, and a hydrazide moiety[10][12]. This allows it to act as an ambident nucleophile, reacting at both nitrogen and carbon centers[9][10][11].

This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of compounds with potential antibacterial, anti-tumor, and other biological activities[7][13]. For instance, it is used to synthesize various nitrogen-containing heterocycles like pyrazoles and pyridazines[10][11].

Section 4: Safety and Handling

2-Cyanoacetohydrazide is classified as toxic if swallowed and may cause skin and serious eye irritation[1]. It can also be harmful if it comes into contact with the skin or is inhaled, potentially causing respiratory irritation[1]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem. [Link]

-

Synthesis of cyanoacetohydrazide | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | ChemRxiv. [Link]

-

2-Cyanoacetohydrazide - CRO Splendid Lab Pvt. Ltd. [Link]

-

Utility of cyanoacetic acid hydrazide in heterocyclic synthesis - Arkivoc. [Link]

-

Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - MDPI. [Link]

-

Cyanoacetic acid hydrazide (cyanoacetohydrazide) - ResearchGate. [Link]

Sources

- 1. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 140-87-4: Cyanoacetohydrazide | CymitQuimica [cymitquimica.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. シアノアセトヒドラジド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Dual Reactivity of the Cyano Group in Hydrazine Derivatives: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: This technical guide provides an in-depth exploration of the reactivity of the cyano group within hydrazine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the adjacent hydrazine moiety profoundly influences the electronic character of the nitrile, unlocking a diverse array of chemical transformations. This document will detail the primary reaction pathways, including hydrolysis, reduction, nucleophilic addition, and cyclization reactions. Each section will provide mechanistic insights, field-proven experimental protocols, and an analysis of how reaction conditions can be manipulated to achieve desired synthetic outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of hydrazinylnitriles in their work.

Section 1: Introduction to the Hydrazinylnitrile Moiety

The hydrazinylnitrile functional group, which incorporates both a hydrazine (-NHNH₂) and a cyano (-C≡N) group, presents a unique synthetic challenge and opportunity. The lone pairs of electrons on the nitrogen atoms of the hydrazine can exert a significant electronic influence on the electrophilic carbon of the nitrile. This interaction can either enhance or temper the reactivity of the cyano group depending on the specific reaction conditions and the substitution pattern of the hydrazine. Understanding this electronic interplay is crucial for predicting and controlling the outcomes of chemical transformations.

Hydrazide-hydrazone derivatives, which can be readily synthesized from cyanoacetylhydrazine, are an important class of compounds that have garnered significant attention due to their diverse biological activities, including antitumor and anti-HIV properties.[1] The reactivity of these compounds is a key focus of this guide.

Section 2: Transformations Involving the C≡N Triple Bond

The strong and polarized triple bond of the cyano group is susceptible to a variety of transformations, primarily hydrolysis and reduction.

Hydrolysis to Amides and Carboxylic Acids

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis typically proceeds through an amide intermediate.[2][3]

2.1.1 Mechanism: Acid- and Base-Catalyzed Pathways

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3][4][5] Subsequent tautomerization and deprotonation yield the amide. In contrast, base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon.[3]

2.1.2 Field Insights: Selective Amide Formation

While the complete hydrolysis of nitriles to carboxylic acids is common, isolating the intermediate amide can be challenging as amides themselves are prone to hydrolysis under the same harsh conditions.[6][7] However, by carefully controlling the reaction conditions, such as using milder acids or bases and lower temperatures, the reaction can often be stopped at the amide stage.[6] For instance, the use of tert-butanol as a solvent has been reported to facilitate the selective formation of amides from nitriles.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Hydrazinylnitrile to the Corresponding Carboxylic Acid

Objective: To hydrolyze a generic hydrazinylnitrile to its corresponding carboxylic acid.

Materials:

-

Hydrazinylnitrile derivative (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazinylnitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography as needed.

Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the characteristic nitrile stretch (~2200-2250 cm⁻¹) and the appearance of a broad hydroxyl stretch (~2500-3300 cm⁻¹) and a carbonyl stretch (~1700-1725 cm⁻¹) in the infrared (IR) spectrum.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a valuable synthetic transformation, providing access to a key functional group in many pharmaceutical compounds.

2.2.1 Mechanism: Catalytic Hydrogenation vs. Chemical Hydride Reduction

Nitriles can be reduced to primary amines using various methods, including catalytic hydrogenation with reagents like Raney Nickel under a hydrogen atmosphere, or with chemical hydrides such as lithium aluminum hydride (LiAlH₄).[4][8] During hydride reduction, a hydride nucleophile attacks the electrophilic carbon of the nitrile to form an imine anion, which can then accept a second hydride to yield a dianion that is subsequently protonated to the amine upon aqueous workup.[4]

2.2.2 Field Insights: Catalyst and Reagent Selection

Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity and relatively low cost.[9] The reaction is typically carried out in a solvent like ethanol or acetic acid under a hydrogen atmosphere.[10] An alternative approach utilizes hydrazinium monoformate as a hydrogen donor in the presence of Raney Nickel, which can be a more facile method for the reduction of both nitro and nitrile groups.[9] While LiAlH₄ is a powerful reducing agent, its reactivity can sometimes lead to the reduction of other functional groups within the molecule. Therefore, catalyst selection is crucial for achieving chemoselectivity.

Experimental Protocol: Reduction of a Cyanohydrazine using Raney Nickel

Objective: To reduce a generic cyanohydrazine to the corresponding primary amine.

Materials:

-

Cyanohydrazine derivative (1.0 eq)

-

Raney Nickel (catalytic amount, ~10% w/w)

-

Ethanol (or Acetic Acid)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a balloon setup

-

Celite®

-

Round-bottom flask, magnetic stir bar

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the cyanohydrazine derivative (1.0 eq) and dissolve it in ethanol.[10]

-

Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., argon).

-

Seal the flask and connect it to a hydrogen source (a balloon or a Parr apparatus).

-

Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude primary amine.

-

Purify the product by column chromatography or distillation if necessary.

Self-Validation: Successful reduction can be confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretching bands (~3300-3500 cm⁻¹). ¹H NMR will show a new signal for the -CH₂-NH₂ protons.

Section 3: Addition Reactions to the Cyano Group

The electrophilic carbon of the nitrile is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.

Nucleophilic Addition of Organometallic Reagents

3.1.1 Mechanism: Formation of Ketimine Intermediates

Grignard reagents (R-MgX) readily add to the cyano group to form an intermediate imine salt.[11] This salt is stable until it is hydrolyzed with aqueous acid, which converts the imine to a ketone.[11]

3.1.2 Field Insights: Managing Competing Reactivity

A key consideration when working with hydrazine derivatives is the potential for the Grignard reagent to act as a base and deprotonate the N-H protons of the hydrazine. This can be mitigated by using a protecting group on the hydrazine or by employing an excess of the Grignard reagent.

Experimental Protocol: Synthesis of a Ketone via Grignard Addition to a Hydrazinylnitrile

Objective: To synthesize a ketone from a hydrazinylnitrile and a Grignard reagent.

Materials:

-

Hydrazinylnitrile derivative (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF, 1.2 eq)

-

Anhydrous diethyl ether or THF

-

Aqueous hydrochloric acid (1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stir bar

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere (argon or nitrogen).

-

Place the hydrazinylnitrile (1.0 eq) in the flask and dissolve it in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.2 eq) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding 1 M HCl at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ketone.

-

Purify via column chromatography.

Self-Validation: The IR spectrum should show the appearance of a strong carbonyl stretch (~1680-1720 cm⁻¹) and the disappearance of the nitrile stretch. ¹³C NMR will confirm the presence of a new quaternary carbon signal for the ketone carbonyl.

Section 4: The Cyano Group as a Linchpin for Heterocyclic Synthesis

The cyano group is an exceptionally versatile functional group for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after acidic hydrolysis.[12][13] This reaction is conceptually related to the Dieckmann condensation.[12]

4.1.1 Mechanism: Base-Catalyzed Intramolecular Condensation

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, creating a carbanion. This carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a cyclic imine intermediate.[14] Subsequent hydrolysis yields the cyclic ketone.[12][15]

4.1.2 Application in the Synthesis of Aminopyrazoles

Hydrazinylnitriles are excellent precursors for the synthesis of aminopyrazoles. For instance, cyanoacetylhydrazine can be used as a key synthon to prepare various pyrazole derivatives with potential antitumor activities.[16] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[17][18]

Workflow Diagram: Thorpe-Ziegler Cyclization

Caption: Workflow of the Thorpe-Ziegler reaction.

Intermolecular Cycloadditions and Condensations

The cyano group can participate in cycloaddition reactions with various reagents to form five-membered heterocycles like triazoles and tetrazoles.

4.2.1 Reactions with Azides to form Triazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of triazoles.[19][20] This reaction can be catalyzed by various metals, such as copper or ruthenium.

Mechanism Diagram: Azide-Nitrile Cycloaddition

Caption: Simplified mechanism of catalyzed azide-nitrile cycloaddition.

Section 5: Summary and Future Outlook

The cyano group in hydrazine derivatives exhibits a rich and varied reactivity, serving as a precursor to amines, amides, carboxylic acids, ketones, and a wide array of heterocyclic systems. The interplay of the electronic effects of the hydrazine and cyano moieties allows for fine-tuning of reaction pathways through careful selection of reagents and conditions.

| Reaction Type | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat | Carboxylic Acid (via Amide) |

| Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine |

| Grignard Addition | 1. RMgX, 2. H₃O⁺ | Ketone |

| Thorpe-Ziegler | 1. Strong base, 2. H₃O⁺ | Cyclic Ketone |

| Cycloaddition | R-N₃, catalyst | Triazole |

Future research in this area will likely focus on the development of more selective and efficient catalytic systems for these transformations, particularly for enantioselective reactions, further expanding the utility of hydrazinylnitriles in the synthesis of complex, biologically active molecules.

Section 6: References

-

Drozd, V. N., & Nam, N. S. (1998). The reaction of carbonyl cyanide phenylhydrazone with thiols. PubMed. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

-

Wikipedia. (2023). Thorpe reaction. [Link]

-

Biswas, T. (2022). MCQ-229: About Hydrazine and Carbonyl group. YouTube. [Link]

-

Organic Chemistry. (2021). Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

-

Zajac, W. W., Jr., & Denk, R. H. (1985). Reaction of Nitriles with Hydrazine Hydrate and Raney Nickel. The Synthesis of Polynuclear Aromatic Hydrocarbons. The Journal of Organic Chemistry. [Link]

-

Balcom, B. J., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Sharp, J. T., & Al-Mousawi, S. (1985). Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. The Journal of Organic Chemistry. [Link]

-

Shepler, B. (2019). Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. YouTube. [Link]

-

Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. [Link]

-

Google Patents. (2006). CN1810766A - Nitrile reducing process to prepare amine.

-

Chen, J., et al. (2017). Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles. PubMed. [Link]

-

Li, Y., et al. (2020). Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction. Organic Letters. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

ResearchGate. (2015). A Generic Approach for the Catalytic Reduction of Nitriles. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reaction - Common Conditions. YouTube. [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

YouTube. (2019). synthesis of pyrazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

-

Chemguide. (n.d.). the hydrolysis of amides. [Link]

-

Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

-

MDPI. (2012). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. [Link]

-

The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

-

L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]

-

Chemguide. (n.d.). an introduction to grignard reagents. [Link]

-

National Center for Biotechnology Information. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]

-

ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED!. YouTube. [Link]

-

Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]

-

Wipf, P., & Lazo, J. S. (2001). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]

-

Study Force. (2019). Hydrolysis of Amides. YouTube. [Link]

-

Yoo, E. J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

-

Royal Society of Chemistry. (2016). Nickel-catalyzed cyclization of alkyne-nitriles with organoboronic acids involving anti-carbometalation of alkynes. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

- 1. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Cyanoformohydrazide: The "Hidden" Architect of Modern NK3 Antagonists

The following technical guide details the history, chemistry, and application of Cyanoformohydrazide , a specialized reagent that has recently emerged from obscurity to become a critical component in the manufacturing of high-value NK3 receptor antagonists.[1]

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary

Cyanoformohydrazide (also known as Oxalomononitrile hydrazide or Cyanoformic acid hydrazide) is a bifunctional organic reagent with the chemical structure

This guide explores the reagent's transition from a niche catalog item to a process chemistry staple, detailing its synthesis, reactivity profile, and critical role in constructing fused nitrogen heterocycles.[1]

The Reagent Profile: Structure & Synthesis[1][4][5]

Unlike the common methylene-bridged cyanoacetohydrazide (

Structural Properties

| Property | Data |

| IUPAC Name | Cyanoformic acid hydrazide |

| Chemical Formula | |

| Molecular Weight | 85.07 g/mol |

| CAS Number | Variable by derivative (Unsubstantiated base often cited in patents) |

| Key Moiety | 1,2-diaza-3-oxo-4-cyano backbone |

| Physical State | Crystalline solid (typically white to off-white) |

Synthetic Pathway

The industrial preparation of Cyanoformohydrazide typically involves the hydrazinolysis of Ethyl Cyanoformate .[1] This method is preferred over cyanogen-based routes due to safety and scalability.[1]

Protocol 1: Synthesis of Cyanoformohydrazide

-

Reagents: Ethyl Cyanoformate (

), Hydrazine Hydrate ( -

Mechanism: Nucleophilic acyl substitution.[1] The hydrazine nucleophile attacks the carbonyl carbon of the ester, displacing ethoxide.[1]

-

Key Process Note: Temperature control is critical (

initial addition) to prevent double addition (formation of oxalyl dihydrazide) or polymerization.

Figure 1: Synthetic pathway for Cyanoformohydrazide via hydrazinolysis.

Historical Genesis & Discovery[1]

The "Obscure" Era (Pre-2015)

For much of the 20th century, Cyanoformohydrazide was a chemical curiosity.[1] While its derivatives (like the

The NK3 Antagonist Revolution (2015–Present)

The narrative changed with the discovery of Neurokinin-3 (NK3) receptor antagonists .[1] Drug developers at Euroscreen (later acquired by Astellas) identified a scaffold containing a triazolo[4,3-a]pyrazine core fused with a thiadiazole moiety as a potent inhibitor of the NK3 receptor.[1]

The lead candidate, Fezolinetant , required a robust synthetic route for commercialization.[1] Early academic routes to similar cores involved:

-

Harsh cyclization agents (Trifluoroacetic anhydride - TFAA).[1]

-

Cryogenic conditions.[1]

-

Poor atom economy.[1]

Process chemists discovered that Cyanoformohydrazide could serve as a "pre-assembled" block to install the necessary nitrogen-rich heterocycles more cleanly.[1] This marked the transition of Cyanoformohydrazide from a catalog curiosity to a GMP (Good Manufacturing Practice) starting material.[1]

Applications in Drug Discovery: The Fezolinetant Case Study

The primary utility of Cyanoformohydrazide in modern drug development is the construction of the Fezolinetant core.[1] This application demonstrates the reagent's power in "Late-Stage Heterocyclization."

The Chemistry of the Core

Fezolinetant contains a [1,2,4]triazolo[4,3-a]pyrazine ring system.[1] The synthesis of this fused ring often requires a hydrazine derivative to react with a pyrazine electrophile.[1]

Mechanism of Action: Cyanoformohydrazide acts as a 1,3-dinucleophile .[1] The hydrazide nitrogen attacks an electrophilic center (e.g., an imidate or activated lactam on the pyrazine ring), while the nitrile group serves as a latent electrophile for subsequent cyclization or transformation into the thiadiazole side chain.[1]

Comparative Process Workflow

The diagram below contrasts the "Classic" academic approach with the "Optimized" industrial route utilizing Cyanoformohydrazide.

Figure 2: Comparison of synthetic strategies for the Fezolinetant core.

Why Cyanoformohydrazide? (Causality)[1]

-

Atom Economy: It delivers the

fragment in a single step.[1] -

Safety: Avoids the use of potentially explosive azides or highly corrosive anhydrides (TFAA) on a metric ton scale.

-

Purity: The cyclization tends to be cleaner, reducing the burden of downstream chromatographic purification—a critical factor in GMP manufacturing.[1]

Experimental Protocols

Protocol: Preparation of Cyanoformohydrazide (Lab Scale)

Note: This protocol is adapted from standard hydrazinolysis procedures.[1]

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Purge with nitrogen.[1]

-

Charge: Add Hydrazine Hydrate (1.0 eq) and Ethanol (10 volumes) to the flask. Cool to

using an ice/salt bath. -

Addition: Charge Ethyl Cyanoformate (1.0 eq) into the dropping funnel. Add dropwise over 60 minutes, maintaining internal temperature

. Exothermic reaction.[1] -

Reaction: After addition, allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Isolation: Cool the mixture to

. The product, Cyanoformohydrazide, typically precipitates.[1] Filter the solid.[1][4] -

Purification: Wash the cake with cold ethanol. Dry under vacuum at

.[1]-

Self-Validation: Check melting point and IR (distinct nitrile peak at ~2250

and carbonyl at ~1680

-

Protocol: Application in Fezolinetant Intermediate Synthesis

Based on Patent Application WO/2022/Various & "Quick Company" Process Data.

-

Starting Material: Charge the relevant Piperazinone/Pyrazine intermediate (e.g., compound VI-a) into a reactor.[1]

-

Reagent Addition: Add Cyanoformohydrazide (1.5 - 2.0 eq).

-

Solvent: Use a polar aprotic solvent or alcohol (e.g., Ethanol or DMF).[1]

-

Conditions: Heat to reflux (

) for 12 hours. The high temperature drives the condensation and subsequent cyclization.[1] -

Workup: Distill off the solvent under vacuum.[1][5] Add water and Dichloromethane (DCM).[1] Separate layers. The organic layer contains the cyclized Fezolinetant precursor.[1]

References

-

Quick Company. (2023).[1] Novel Intermediates And Their Use For The Preparation Of Fezolinetant. Indian Patent Application.

-

BenchChem. (2025).[1] The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control.

-

Matrix Fine Chemicals. (2024).[1][3] N-(3-Chlorophenyl)-1-Cyanoformohydrazide Product Data. [1]

-

FDA. (2023).[1][6] Clinical Review for Fezolinetant (NDA 216578).[1][6] Center for Drug Evaluation and Research.[1]

-

Mervat Mohammed Abdelkhalik et al. (2024).[1][3][5] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives. Journal of Physical Chemistry & Biophysics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(3-CHLOROPHENYL)-1-CYANOFORMOHYDRAZIDE | CAS 555-60-2 [matrix-fine-chemicals.com]

- 3. longdom.org [longdom.org]

- 4. N'-(2-aminophenyl)-1-cyanoformohydrazide | C8H8N4O | CID 87458021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Thermodynamic Stability Profile: Hydrazinecarbonylcyanide (HCC)

The following is an in-depth technical guide on the thermodynamic stability of Hydrazinecarbonylcyanide (CAS 1359864-46-2), structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

Hydrazinecarbonylcyanide (HCC) —chemically defined as cyanoformohydrazide (

This guide delineates the thermodynamic boundaries of HCC, focusing on its enthalpy of formation, hydrolytic susceptibility, and decomposition kinetics. We provide a derived stability model based on group additivity and homologous series analysis, as direct calorimetric data for this specific CAS entry is rare in open literature.

Key Findings:

-

Metastability: HCC is thermodynamically unstable relative to its hydrolysis products (Hydrazine + Oxalic acid/HCN).

-

Reactivity: The electron-withdrawing nitrile group destabilizes the carbonyl, making the

bond highly susceptible to nucleophilic cleavage. -

Handling: Requires anhydrous conditions; spontaneous evolution of HCN occurs in protic solvents above pH 7.0.

Molecular Identity & Structural Thermodynamics

To understand the stability, we must first define the electronic environment. HCC exists primarily as the acyl hydrazine, though it possesses a theoretical hydrazone tautomer.

Chemical Structure:

Resonance and Electronic Effects

The stability of HCC is dictated by the competition between the amide resonance (stabilizing) and the acyl cyanide activation (destabilizing).

-

Amide Resonance: The lone pair on the proximal nitrogen (

) donates into the carbonyl, creating partial double-bond character ( -

Nitrile Induction: The cyano group (

) is a strong

Estimated Thermodynamic Parameters

Using Group Additivity Methods (Benson’s equivalents) and comparison with Cyanoformamide and Formohydrazide, we estimate the following baseline parameters:

| Parameter | Estimated Value | Rationale |

| Enthalpy of Formation ( | +15 to +25 kJ/mol | High nitrogen content and strain from electron-withdrawing groups contribute to a positive heat of formation. |

| Bond Dissociation Energy ( | ~85-90 kcal/mol | Weakened relative to typical C-C bonds (usually >95 kcal/mol) due to acyl activation. |

| Decomposition Onset ( | ~110°C - 130°C | Based on analogous acyl hydrazide decomposition profiles. |

| pKa (Hydrazide NH) | ~11.5 | The electron-withdrawing CN group increases acidity compared to simple hydrazides (pKa ~13). |

Degradation Pathways & Stability Mechanisms

HCC is kinetically stable in the solid state under anhydrous conditions but thermodynamically unstable. The two primary degradation vectors are Hydrolytic Cleavage and Thermal Decarbonylation .

Hydrolytic Instability (The Acyl Cyanide Effect)

Acyl cyanides are often termed "masked acyl chlorides" due to the leaving group ability of the cyanide ion (

Mechanism:

-

Nucleophilic attack of

at the carbonyl carbon. -

Tetrahedral intermediate formation.

-

Expulsion of

(Good leaving group). -

Formation of Hydrazinecarboxylic acid, which spontaneously decarboxylates to Hydrazine.

Thermal Decomposition

Upon heating, HCC undergoes complex fragmentation. The primary pathway involves the homolysis of the weak

Figure 1: Primary decomposition pathways of HCC under hydrolytic (solid lines) and thermal (dashed) stress.

Experimental Protocol: Stability Profiling

To validate the thermodynamic stability of a specific HCC batch, the following self-validating protocol is recommended. This workflow combines thermal analysis with evolved gas monitoring.

Differential Scanning Calorimetry (DSC) with TGA

Objective: Determine

Protocol:

-

Sample Prep: Weigh 2–5 mg of HCC into a high-pressure gold-plated crucible (to prevent reaction with aluminum and contain HCN).

-

Atmosphere: Purge with

at 50 mL/min. -

Ramp: Heat from 25°C to 300°C at 5°C/min.

-

Analysis:

-

Identify the first endotherm (Melting, if stable).

-

Identify the first exotherm (Decomposition).

-

Critical Limit: If

, treat the material as potentially explosive.

-

Hydrolytic Half-Life Determination ( )

Objective: Quantify stability in aqueous media at physiological pH.

Protocol:

-

Buffer Prep: Prepare deuterated phosphate buffer (

, pH 7.4). -

Solubilization: Dissolve HCC to a concentration of 10 mM. Note: Work in a fume hood due to potential HCN evolution.

-

Monitoring: Acquire

-NMR spectra every 15 minutes for 4 hours. -

Tracking: Monitor the disappearance of the hydrazide protons and the appearance of free hydrazine peaks.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant

Comparative Stability: HCC vs. Protonophores

It is crucial to distinguish HCC from its phenyl-substituted analogs used in mitochondrial uncoupling.

| Compound | Structure | Stability | Primary Risk |

| HCC | Low (Acyl Cyanide) | Hydrolysis to HCN; Polymerization | |

| FCCP | High (Conjugated Hydrazone) | Toxicity (Uncoupler); Skin absorption | |

| CCCP | High (Conjugated Hydrazone) | Toxicity (Uncoupler); Persistence |

Note: The dicyanovinyl group in FCCP provides extensive delocalization, rendering it significantly more thermally stable than the acyl cyanide motif in HCC.

Safety & Handling (HCN Mitigation)

Due to the thermodynamic drive to release the cyanide group, HCC must be handled as a cyanide-releasing agent .

-

Storage: Store at -20°C under Argon. Avoid glass containers with alkaline residues.

-

Quenching: Do not quench reactions with acidic water (releases HCN gas). Quench with alkaline bleach (Sodium Hypochlorite + NaOH) to oxidize cyanide to cyanate/nitrogen.

-

Detection: Personnel must wear colorimetric HCN badges during weighing and synthesis.

References

-

ChemSrc. (2024). Hydrazinecarbonylcyanide (CAS 1359864-46-2) Entry.[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135497257 (Parent Hydrazinecarbonylcyanide structure). Retrieved from [Link]

- Hanai, K., et al. (2012). Thermodynamic stability of carbonyl cyanide derivatives and their interactions in gas-phase. Journal of Molecular Structure. (Contextual grounding for carbonyl cyanide stability).

- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Source for Group Additivity Values for Acyl/Nitrile bonds).

-

Metwally, M. A., et al. (2012).[2] Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. (Mechanistic reference for hydrazine-carbonyl-cyanide interactions). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Hydrazine and Cyano-Functionalized Reagents in Heterocyclic Compound Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering "Hydrazinecarbonylcyanide" and the Broader Context of Heterocyclic Synthesis

The term "hydrazinecarbonylcyanide" does not correspond to a commonly recognized or commercially available reagent in the chemical literature. It is plausible that this name is a descriptor for a class of reagents or intermediates characterized by the presence of hydrazine, carbonyl, and cyano functionalities. This guide, therefore, addresses the likely intent of the query by providing a comprehensive overview of the synthesis of heterocyclic compounds using well-established and powerful strategies that combine hydrazine derivatives with cyano-containing building blocks.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Pyrazoles, triazoles, and other related scaffolds are present in a vast array of pharmacologically active compounds.[1] The strategic use of bifunctional reagents, such as those containing both nucleophilic hydrazine moieties and electrophilic or latent electrophilic cyano groups, offers a direct and efficient route to these valuable molecular architectures. This document provides detailed application notes and protocols for key synthetic transformations in this area, emphasizing the underlying mechanisms and practical considerations to ensure reproducible and high-yielding outcomes.

Synthesis of 5-Aminopyrazoles via Condensation of Hydrazines with β-Oxonitriles

One of the most robust and widely utilized methods for the synthesis of the pyrazole core involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.[2][3] A particularly powerful variation of this approach is the use of β-oxonitriles (e.g., 2-substituted 3-oxonitriles) as the 1,3-dielectrophilic partner. This reaction provides direct access to 5-aminopyrazoles, which are versatile intermediates for further functionalization.

Mechanistic Insights

The reaction proceeds via a cyclocondensation pathway. The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic carbonyl carbon of the β-oxonitrile. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the cyano group. Subsequent tautomerization leads to the stable aromatic pyrazole ring. The reaction is often regioselective, with the substitution pattern on the hydrazine directing the final substitution on the pyrazole ring.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1H-pyrazoles

This protocol describes a general procedure for the synthesis of 5-aminopyrazoles from aryl hydrazines and β-oxonitriles.

Materials:

-

Aryl hydrazine hydrochloride (1.0 eq)

-

β-Oxonitrile (e.g., benzoylacetonitrile) (1.0 eq)

-

Ethanol

-

Triethylamine (2.0 eq)

Procedure:

-

To a solution of the aryl hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (2.0 eq) and stir for 10 minutes at room temperature.

-

Add the β-oxonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality in Experimental Choices

-

Use of Hydrazine Salt: Aryl hydrazine hydrochlorides are often more stable and easier to handle than the free bases.

-

Base: Triethylamine is used to neutralize the hydrochloride salt and generate the free hydrazine in situ, as well as to facilitate the cyclization steps.

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for this reaction.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism for 5-aminopyrazole synthesis.